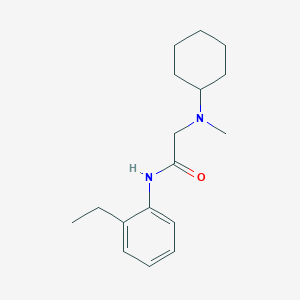
N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide
Descripción general
Descripción
N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide, also known as CXM, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CXM belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are being explored for their potential in treating various neurological disorders.
Mecanismo De Acción
N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide works by inhibiting the uptake of glycine, which is an important neurotransmitter in the brain. By inhibiting the uptake of glycine, this compound increases the availability of glycine in the brain, which can improve the function of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are important for learning and memory and are implicated in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It increases the levels of glycine in the brain, which can improve the function of NMDA receptors. It also increases the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide in lab experiments is its specificity for GlyT1, which reduces the likelihood of off-target effects. However, this compound has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.
Direcciones Futuras
There are several future directions for research on N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide. One area of interest is its potential in treating addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising therapeutic agent for addiction treatment. Additionally, further research is needed to understand the long-term effects of this compound on cognitive function and memory. Finally, the development of more potent and selective GlyT1 inhibitors may lead to the discovery of new therapeutic agents for neurological disorders.
Aplicaciones Científicas De Investigación
N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been extensively studied for its potential in treating various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. It has been shown to improve cognitive function and memory in animal models of these diseases.
Propiedades
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-14-9-7-8-12-16(14)18-17(20)13-19(2)15-10-5-4-6-11-15/h7-9,12,15H,3-6,10-11,13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBGBMDESDNQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




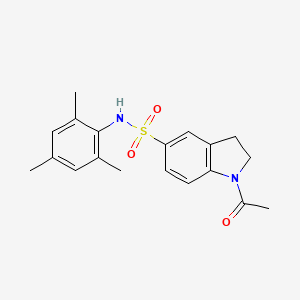
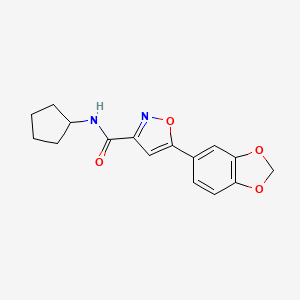
![5-{[3-(allyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4647310.png)
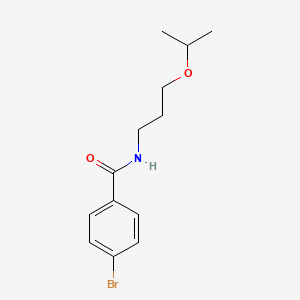
![4-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4647328.png)
![N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4647336.png)
![1,3-benzodioxol-5-yl{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4647347.png)
![4-({2-[(anilinocarbonothioyl)amino]ethyl}amino)-4-oxobutanoic acid](/img/structure/B4647365.png)
![ethyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate](/img/structure/B4647368.png)
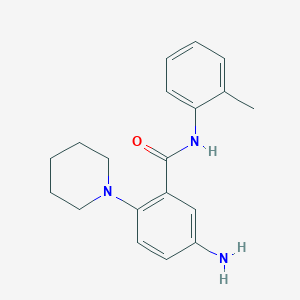
![N-(3,4-dichlorophenyl)-2-{4-ethyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4647382.png)
![methyl 7-cyclopropyl-3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4647384.png)
